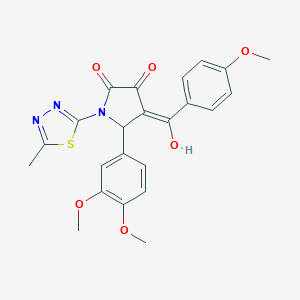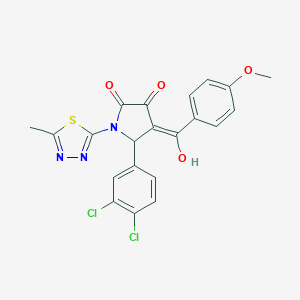![molecular formula C11H13NO3S2 B257736 {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid, also known as TSPA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TSPA is a thienyl-containing derivative of cysteamine, which is a well-known antioxidant and anti-inflammatory agent. The unique chemical structure of TSPA makes it a promising candidate for various biomedical applications, including cancer therapy, neuroprotection, and cardiovascular diseases.
Mécanisme D'action
The exact mechanism of action of {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid is not fully understood. However, it is believed that this compound exerts its therapeutic effects through multiple pathways, including the modulation of oxidative stress, inflammation, and apoptosis. This compound has been shown to increase the levels of glutathione, a potent antioxidant, and reduce the levels of reactive oxygen species in cells. Additionally, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cell survival.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In animal models of neurodegenerative diseases, this compound reduces oxidative stress and prevents neuronal death by increasing the levels of glutathione and reducing the levels of reactive oxygen species. Moreover, this compound has been shown to improve cardiac function and reduce myocardial ischemia/reperfusion injury by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid in laboratory experiments include its relatively simple synthesis, low toxicity, and broad therapeutic potential. This compound can be easily synthesized using standard chemical techniques, making it readily available for research purposes. Additionally, this compound has low toxicity and has been shown to be well-tolerated in animal studies, making it a safe candidate for future clinical trials. However, the limitations of using this compound in laboratory experiments include its limited solubility in water and its potential to undergo hydrolysis under certain conditions. These factors may limit the bioavailability and stability of this compound in biological systems.
Orientations Futures
Future research on {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid should focus on elucidating its mechanism of action and exploring its potential therapeutic applications in various diseases. Specifically, more studies are needed to investigate the anticancer properties of this compound in vivo and to determine its efficacy in combination with other chemotherapeutic agents. Moreover, further research is needed to explore the neuroprotective and cardioprotective effects of this compound in animal models of neurodegenerative diseases and myocardial ischemia/reperfusion injury, respectively. Additionally, the development of novel formulations of this compound that improve its solubility and bioavailability may enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid involves the reaction of cysteamine with 2-thiophenemethyl chloride, followed by the oxidation of the resulting intermediate using hydrogen peroxide. The final product is obtained after the addition of acetic acid to the reaction mixture. The synthesis of this compound is relatively simple and can be performed in a laboratory setting using standard chemical techniques.
Applications De Recherche Scientifique
Scientific research on {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid has primarily focused on its potential therapeutic applications. Several studies have demonstrated the anticancer properties of this compound, including its ability to induce apoptosis and inhibit tumor growth in various cancer cell lines. Additionally, this compound has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress in animal models of neurodegenerative diseases. Moreover, this compound has been investigated for its cardioprotective effects, including the prevention of myocardial ischemia/reperfusion injury.
Propriétés
Formule moléculaire |
C11H13NO3S2 |
|---|---|
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
2-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C11H13NO3S2/c13-9-3-4-10(17-7-11(14)15)12(9)6-8-2-1-5-16-8/h1-2,5,10H,3-4,6-7H2,(H,14,15) |
Clé InChI |
UHTIBRXMOZBDJO-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1SCC(=O)O)CC2=CC=CS2 |
SMILES canonique |
C1CC(=O)N(C1SCC(=O)O)CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![allyl (2E)-2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257661.png)
![N-[(2Z)-3-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B257663.png)

![3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B257667.png)

![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)


![2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B257679.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)

![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)